molecular formula C127H216Br2O50 B12496429 Di-tert-butyl 1,1'-(((2,7-dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66-docosaoxanonahexacontan-69-oate)

Di-tert-butyl 1,1'-(((2,7-dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66-docosaoxanonahexacontan-69-oate)

Cat. No.: B12496429
M. Wt: 2702.8 g/mol
InChI Key: ACZFPBQKMRCGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl 1,1’-(((2,7-dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66-docosaoxanonahexacontan-69-oate) is a complex organic compound with a molecular weight of 2702.89 g/mol . This compound is characterized by its large and intricate structure, which includes multiple tert-butyl groups, bromine atoms, and a fluorene core. It is primarily used in advanced scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of Di-tert-butyl 1,1’-(((2,7-dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66-docosaoxanonahexacontan-69-oate) involves multiple steps and specific reaction conditionsThe final steps involve the formation of the complex ester structure through a series of esterification reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Di-tert-butyl 1,1’-(((2,7-dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66-docosaoxanonahexacontan-69-oate) is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its large and complex structure allows it to bind to various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Di-tert-butyl 1,1’-(((2,7-dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66-docosaoxanonahexacontan-69-oate) can be compared with similar compounds such as:

These comparisons highlight the unique structural features and applications of Di-tert-butyl 1,1’-(((2,7-dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66-docosaoxanonahexacontan-69-oate) in various fields of research and industry.

Properties

Molecular Formula

C127H216Br2O50

Molecular Weight

2702.8 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2,7-dibromo-9-[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]fluoren-9-yl]phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C127H216Br2O50/c1-125(2,3)178-123(130)19-21-132-23-25-134-27-29-136-31-33-138-35-37-140-39-41-142-43-45-144-47-49-146-51-53-148-55-57-150-59-61-152-63-65-154-67-69-156-71-73-158-75-77-160-79-81-162-83-85-164-87-89-166-91-93-168-95-97-170-99-101-172-103-105-174-107-109-176-117-13-7-113(8-14-117)127(121-111-115(128)11-17-119(121)120-18-12-116(129)112-122(120)127)114-9-15-118(16-10-114)177-110-108-175-106-104-173-102-100-171-98-96-169-94-92-167-90-88-165-86-84-163-82-80-161-78-76-159-74-72-157-70-68-155-66-64-153-62-60-151-58-56-149-54-52-147-50-48-145-46-44-143-42-40-141-38-36-139-34-32-137-30-28-135-26-24-133-22-20-124(131)179-126(4,5)6/h7-18,111-112H,19-110H2,1-6H3

InChI Key

ACZFPBQKMRCGNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C

Origin of Product

United States

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